molecular formula C26H19NO B12893386 (1Z)-N,3,3-Triphenyl-2-benzofuran-1(3H)-imine CAS No. 26322-30-5

(1Z)-N,3,3-Triphenyl-2-benzofuran-1(3H)-imine

Cat. No.: B12893386
CAS No.: 26322-30-5
M. Wt: 361.4 g/mol
InChI Key: GIZYWAMLWFWGOI-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with phenyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline typically involves the reaction of 3,3-diphenylisobenzofuran-1(3H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in various substituted benzofuran or aniline derivatives.

Scientific Research Applications

N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylisobenzofuran-1(3H)-one: A precursor in the synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline.

    Aniline Derivatives: Compounds with similar aniline moieties that exhibit comparable reactivity and applications.

Uniqueness

N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is unique due to its specific structure, which combines the properties of benzofuran and aniline derivatives

Properties

CAS No.

26322-30-5

Molecular Formula

C26H19NO

Molecular Weight

361.4 g/mol

IUPAC Name

N,3,3-triphenyl-2-benzofuran-1-imine

InChI

InChI=1S/C26H19NO/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21)24-19-11-10-18-23(24)25(28-26)27-22-16-8-3-9-17-22/h1-19H

InChI Key

GIZYWAMLWFWGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=NC4=CC=CC=C4)O2)C5=CC=CC=C5

Origin of Product

United States

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